![molecular formula C21H25ClO5S B15197522 b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sotagliflozin is a medication used to reduce the risk of death due to heart failure. It is a dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. This compound is taken orally and has been approved for medical use in the European Union and the United States. Sotagliflozin is particularly significant for its role in managing type 1 diabetes and reducing cardiovascular risks in patients with type 2 diabetes and chronic kidney disease .
Preparation Methods
The preparation of Sotagliflozin involves several synthetic routes. One method includes improving the structure of L-xylose derivatives, protecting hydroxyl groups with benzyl or PMB groups, and reacting these derivatives with the Grignard reagent of 4-halo-1-chloro-2-(4-ethoxybenzyl)benzene. This method optimizes reaction conditions to achieve a yield of over 85%, reducing the use of excessive reagents and improving route efficiency .
Another method involves a continuous process for preparing the crystalline form II of Sotagliflozin. This process includes reacting a compound in solution with sodium methoxide and methanol, followed by crystallization in a non-aqueous solvent medium such as toluene or xylene. The crystalline form II is then isolated .
Chemical Reactions Analysis
Sotagliflozin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in the synthesis and modification of Sotagliflozin.
The major products formed from these reactions include the crystalline forms of Sotagliflozin, which are essential for its pharmaceutical applications.
Scientific Research Applications
Sotagliflozin has a wide range of scientific research applications:
Chemistry: It is used in the study of dual inhibitors and their effects on sodium-glucose cotransporters.
Biology: Research focuses on its role in glucose metabolism and its impact on renal and intestinal glucose absorption.
Medicine: Sotagliflozin is used to manage type 1 and type 2 diabetes, reduce cardiovascular risks, and improve glycemic control. .
Industry: The pharmaceutical industry utilizes Sotagliflozin in the development of medications for diabetes and heart failure.
Mechanism of Action
Sotagliflozin exerts its effects by inhibiting sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Inhibiting sodium-glucose cotransporter 2 reduces renal reabsorption of glucose and sodium, leading to increased urinary glucose excretion and lower plasma glucose levels. Inhibiting sodium-glucose cotransporter 1 delays glucose absorption in the intestines, reducing postprandial glucose levels .
Comparison with Similar Compounds
Sotagliflozin is unique due to its dual inhibition of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. Similar compounds include:
Canagliflozin: A selective sodium-glucose cotransporter 2 inhibitor used for type 2 diabetes.
Dapagliflozin: Another selective sodium-glucose cotransporter 2 inhibitor with similar applications.
Empagliflozin: Also a selective sodium-glucose cotransporter 2 inhibitor used for managing type 2 diabetes and reducing cardiovascular risks
Sotagliflozin’s dual inhibition provides a broader range of therapeutic effects, particularly in managing both type 1 and type 2 diabetes and reducing cardiovascular risks.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare thioglycosides like this compound, and how can reaction conditions influence anomeric selectivity?
- Methodological Answer : Thioglycosides are typically synthesized via Koenigs-Knorr-type reactions or enzymatic hydrolysis. For example, enzymatic hydrolysis of acetyl-protected thiomannopyranosides using lipases (e.g., CRL-OC-AG) in phosphate buffer (pH 4.0) with acetonitrile as a co-solvent can yield regioselective deacetylation . Anomeric selectivity (α/β) is influenced by solvent polarity, temperature, and protecting groups. For instance, polar aprotic solvents like DMF favor β-anomer formation due to stabilized transition states, while steric hindrance from bulky substituents (e.g., 4-chlorophenyl groups) may shift selectivity .
Q. How can researchers confirm the absolute configuration at the 5S position and glycosidic linkage conformation?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining absolute configuration, as demonstrated for similar thiopyranosides (mean C–C bond deviation: 0.004 Å; R factor: 0.046) . Complementary NMR techniques, such as 1JC−H coupling constants and NOE correlations, can resolve anomeric configuration and axial/equatorial substituent orientations. For example, 3JH1,H2 values > 3.5 Hz indicate a trans-diaxial arrangement typical of β-anomers .
Advanced Research Questions
Q. What analytical challenges arise when resolving anomeric mixtures (α/β) in thioglycosides, and how can they be addressed?
- Methodological Answer : Anomeric mixtures complicate chromatographic and spectroscopic analysis. Strategies include:
- Derivatization : Trimethylsilyl (TMS) or trifluoroacetyl (TFA) esters improve GC resolution by reducing polarity .
- HPLC with Chiral Columns : Use of amylose- or cellulose-based columns with hexane/isopropanol gradients separates α/β anomers based on stereospecific interactions .
- Dynamic NMR : Variable-temperature 1H-NMR can identify rotameric equilibria in thioglycosides, distinguishing anomers via coalescence temperatures .
Q. How can contradictions between computational (DFT) and experimental (X-ray/NMR) structural data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces absent in gas-phase DFT models. To reconcile
- Solvent-Inclusive Simulations : Perform DFT optimizations with implicit solvent models (e.g., PCM for acetonitrile) .
- Conformational Sampling : Use molecular dynamics (MD) to assess flexibility of the 4-chlorophenyl substituent, which may adopt multiple orientations in solution vs. rigid crystal structures .
Q. What strategies optimize bioactivity assays for evaluating kinase inhibition potential in such compounds?
- Methodological Answer : Key considerations include:
- Enzyme-Substrate Compatibility : Use recombinant EGFR/HER2 kinases with ATP concentrations near Km values (e.g., 10 µM ATP in 50 mM HEPES, pH 7.5) to ensure physiological relevance .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction (e.g., α = 0.05) to adjust p-values in high-throughput screens, minimizing Type I errors without sacrificing sensitivity .
- Dose-Response Validation : Confirm hits via IC50 curves using nonlinear regression (e.g., four-parameter logistic model) and LASSO regularization to exclude outliers .
Q. Tables for Methodological Reference
Table 1. Comparison of Synthetic Routes for Thioglycosides
Method | Conditions | Yield | Selectivity (α:β) | Reference |
---|---|---|---|---|
Enzymatic Hydrolysis | CRL-OC-AG, pH 4.0, 30% CH3CN | 65% | 1:0 (β-only) | |
DMF-Mediated Coupling | 2-Aminopyridine, 80°C, 24 hr | 72% | 1:3 (α:β) | |
Acid-Catalyzed | HCl (g)/MeOH, reflux | 58% | 2:1 (α:β) |
Table 2. Key Spectral Parameters for Structural Confirmation
Technique | Critical Data Points | Interpretation | Reference |
---|---|---|---|
X-Ray Diffraction | R factor = 0.046; C–C bond lengths | Absolute configuration (5S) confirmed | |
1H-NMR | 3JH1,H2 = 4.2 Hz | β-anomer (trans-diaxial) | |
LC-MS (ESI+) | [M+Na]+ m/z = 589.2 | Molecular weight validation |
Properties
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRXGFQVGOQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.